1-(2,3,5,6-Tetrafluoropyridin-4-yl)oxypyrrolidine-2,5-dione
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Overview
Description
1-(2,3,5,6-Tetrafluoropyridin-4-yl)oxypyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione scaffold linked to a tetrafluoropyridine moiety
Preparation Methods
The synthesis of 1-(2,3,5,6-Tetrafluoropyridin-4-yl)oxypyrrolidine-2,5-dione typically involves the nucleophilic substitution of pentafluoropyridine with a suitable nucleophile, followed by cyclization to form the pyrrolidine-2,5-dione ring. The reaction conditions often include the use of bases such as potassium carbonate in solvents like dimethylformamide (DMF) under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,3,5,6-Tetrafluoropyridin-4-yl)oxypyrrolidine-2,5-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The tetrafluoropyridine moiety is highly reactive towards nucleophiles, allowing for the substitution of fluorine atoms with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include bases like potassium carbonate, reducing agents such as ammonium formate, and catalysts like palladium on carbon (Pd/C) . Major products formed from these reactions depend on the specific nucleophiles and reaction conditions employed.
Scientific Research Applications
1-(2,3,5,6-Tetrafluoropyridin-4-yl)oxypyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound’s pyrrolidine-2,5-dione scaffold is a versatile structure used in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Biological Research: The compound’s ability to interact with biological targets makes it valuable in studying enzyme mechanisms and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2,3,5,6-Tetrafluoropyridin-4-yl)oxypyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine-2,5-dione scaffold can inhibit enzyme activity by binding to the active site, while the tetrafluoropyridine moiety enhances the compound’s binding affinity and selectivity . The exact pathways involved depend on the specific biological target and the context of its application.
Comparison with Similar Compounds
1-(2,3,5,6-Tetrafluoropyridin-4-yl)oxypyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione Derivatives: These compounds share the same core structure but differ in their substituents, affecting their biological activity and chemical properties.
Fluoropyridine Derivatives: Compounds with different degrees of fluorination or other substituents on the pyridine ring can exhibit varying reactivity and applications.
The uniqueness of this compound lies in its combination of a highly fluorinated pyridine ring with a pyrrolidine-2,5-dione scaffold, offering a balance of stability, reactivity, and biological activity .
Properties
IUPAC Name |
1-(2,3,5,6-tetrafluoropyridin-4-yl)oxypyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4N2O3/c10-5-7(6(11)9(13)14-8(5)12)18-15-3(16)1-2-4(15)17/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPGALMTBDDEAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC2=C(C(=NC(=C2F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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